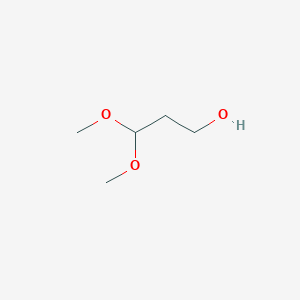

3,3-Dimethoxypropan-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-5(8-2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREBPVIPZSZUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethoxypropan 1 Ol

De Novo Synthesis Strategies

De novo synthesis offers the flexibility to construct 3,3-dimethoxypropan-1-ol from fundamental building blocks. wikipedia.org This approach is characterized by the sequential formation of the carbon skeleton, introduction of the necessary functional groups, and final modifications to yield the target molecule.

Formation of the Carbon Skeleton

A key strategy for constructing the three-carbon backbone of propan-1-ol derivatives involves the aldol (B89426) condensation of C1 and C2 compounds. google.comnih.gov Specifically, the reaction between formaldehyde (B43269) (a C1 source) and acetaldehyde (B116499) (a C2 source) can generate 3-hydroxypropanal (B37111). google.comnih.gov This foundational reaction establishes the required three-carbon chain with oxygen functionalities at both ends, which are amenable to further chemical transformation.

Recent advancements have demonstrated the feasibility of biocatalytic approaches for this transformation. For instance, the use of a deoxyribose-5-phosphate aldolase (B8822740) from Thermotoga maritima (DERATma) has been shown to effectively catalyze the aldol condensation of formaldehyde and acetaldehyde to produce 3-hydroxypropanal. nih.gov In one study, under optimized conditions, this enzymatic method yielded 7 mM of 3-hydroxypropanal from a 25 mM substrate mixture over 60 minutes. google.com This biological approach represents a move towards more sustainable and environmentally benign synthetic routes.

Introduction of the Dimethoxy Acetal (B89532) Moiety

Once the propanal skeleton is established, the next critical step is the introduction of the dimethoxy acetal group. This is typically achieved through the protection of an aldehyde functionality. The reaction of an aldehyde with an alcohol in the presence of an acid catalyst is a standard method for acetal formation. organic-chemistry.org

In the context of synthesizing this compound, a precursor such as 3-hydroxypropanal would be reacted with methanol (B129727) in the presence of an acid catalyst. Alternatively, and often more efficiently, trimethyl orthoformate can be used as both the methanol source and a water scavenger, driving the reaction equilibrium towards the formation of the acetal. This method is advantageous as it avoids the accumulation of water, which can lead to the reverse reaction. The general stability of acetals in neutral to basic conditions makes them excellent protecting groups for subsequent reaction steps. organic-chemistry.org

Another relevant precursor is 3-dimethylaminoacrolein, which can be converted to its dimethyl acetal in the presence of sodium methoxide, achieving a yield of 62%. wikipedia.org

Selective Reduction Techniques for Primary Alcohol Formation

With the dimethoxy acetal in place, the final step involves the selective reduction of a remaining carbonyl or ester group to a primary alcohol. The stability of the acetal group under many reducing conditions is key to the success of this step.

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups. libretexts.orgyoutube.com For the conversion of an aldehyde or ester group to an alcohol in the presence of an acetal, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. libretexts.orgyoutube.com The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve high selectivity for the desired reduction without affecting the acetal moiety. googleapis.com For instance, the hydrogenation of an unsaturated aldehyde can be selectively achieved, leaving other functional groups intact.

| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature | Product | Yield (%) | Reference |

| 3-Nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol | Raney Nickel | Ethanol (B145695)/Acetic Acid | 250 | Ambient | 3-Dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol | 59 | googleapis.com |

| Acrolein/Dimethylamine Adduct | Raney Cobalt | Ammonia (B1221849)/Water | 870 (60 bar) | 80°C | 3-Dimethylamino-1-propanol | 13.9 | chemicalbook.com |

| Alkyne Compounds | Palladium Nanoparticles | Organic Solvent | Not Specified | 10-100°C | cis-Alkene | High Selectivity | nih.gov |

This table presents examples of catalytic hydrogenation reactions on related substrates to illustrate the general conditions and outcomes.

Chemoselective reduction using hydride reagents is a cornerstone of modern organic synthesis. youtube.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents. libretexts.orglibretexts.org However, for selective reductions, the reactivity of these hydrides can be modulated. Sodium borohydride is generally milder and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters. libretexts.orglibretexts.org The acetal group is stable to these hydride reagents under neutral or basic conditions. organic-chemistry.org

For instance, if the precursor molecule contains an ester group in addition to the dimethoxy acetal, a milder hydride reagent like lithium borohydride could be used to selectively reduce the ester to the primary alcohol. harvard.edu More potent reagents like lithium aluminum hydride reduce a wider range of carbonyl-containing functional groups. harvard.edu The choice of hydride reagent is therefore crucial for achieving the desired transformation without affecting the acetal protecting group. youtube.com

| Hydride Reagent | Substrate Class | Solvent | Temperature | Product Class | Notes | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | 0°C to RT | Primary, Secondary Alcohols | Generally does not reduce esters, amides, or carboxylic acids. | libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Diethyl ether, THF | 0°C to reflux | Primary, Secondary Alcohols | Highly reactive, reduces most carbonyl functional groups. | harvard.edu |

| Lithium Borohydride (LiBH₄) | Aldehydes, Ketones, Esters | THF, Diethyl ether | 0°C to RT | Primary, Secondary Alcohols | More reactive than NaBH₄, less reactive than LiAlH₄. | harvard.edu |

| Sodium tri-tert-butoxyaluminohydride | Acid Chlorides | THF, Diglyme | -78°C | Aldehydes | A sterically hindered and less reactive version of LiAlH₄. |

This table provides a general overview of the reactivity of common hydride reducing agents.

Acetalization/Transacetalization Routes Utilizing Propanal Precursors

An alternative and often more direct approach to this compound involves starting with a precursor that already contains the three-carbon propanal skeleton. This method focuses on the efficient formation of the dimethoxy acetal.

Acrolein is a common starting material for this route. It can be directly converted to this compound through a series of reactions. First, the aldehyde group of acrolein can be protected as a dimethyl acetal. This can be achieved by reacting acrolein with methanol in the presence of an acid catalyst or with trimethyl orthoformate. The subsequent reduction of the carbon-carbon double bond in the resulting 3,3-dimethoxyprop-1-ene would yield 3,3-dimethoxypropane, which would then require a subsequent hydroxylation step, making this a less direct route to the target alcohol.

A more direct precursor is 3-hydroxypropanal. The hydroxyl group can be protected, for example as a silyl (B83357) ether, followed by acetalization of the aldehyde. Subsequent deprotection of the alcohol would yield this compound. A more streamlined approach is the direct acetalization of 3-hydroxypropanal with two equivalents of methanol or with trimethyl orthoformate in the presence of an acid catalyst. mdpi.com The challenge in this approach is the potential for side reactions involving the hydroxyl group.

Transacetalization is another viable method, where an existing acetal is exchanged. For example, a readily available acetal like 2,2-dimethoxypropane (B42991) could potentially undergo a transacetalization reaction with a suitable propanal derivative in the presence of an acid catalyst.

| Precursor | Reagents | Catalyst | Product | Yield (%) | Reference |

| Glycerol (B35011) | Trimethyl Orthoformate | PPTS | 4-((dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane | 97 | mdpi.com |

| Aldehydes/Ketones | Trimethyl Orthoformate | None (High Pressure) | Acyclic/Cyclic Acetals | Excellent | researchgate.net |

| 3-Methoxy-1-propanol | Sulfuric Acid/Water | None | 1,3-Dimethoxypropane | - | chemicalbook.com |

| 3-Chloro-1-propanol | Sodium Methoxide | None | 3-Methoxy-1-propanol | 21 | google.com |

This table illustrates various acetalization and related reactions on similar substrates, highlighting the conditions and yields.

Direct Acetalization with Methanol

Direct acetalization represents the most straightforward route to this compound. This reaction involves the treatment of 3-hydroxypropanal with methanol in the presence of an acid catalyst. The equilibrium nature of acetal formation necessitates strategies to drive the reaction towards the product side, a common approach being the use of a large excess of methanol, which can also serve as the reaction solvent. youtube.com The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule and a second nucleophilic attack by methanol, leads to the final acetal product. youtube.commasterorganicchemistry.com

Transacetalization from other Dimethoxy Compounds

Transacetalization offers an alternative pathway to this compound, involving the reaction of 3-hydroxypropanal with a dimethoxy compound, such as an orthoformate, in the presence of a catalyst. For instance, trialkyl orthoformates are commonly employed for acetalization under solvent-free conditions or with the corresponding alcohol as a solvent. organic-chemistry.org This method avoids the in-situ generation of water, which can be advantageous in driving the equilibrium towards the acetal product.

A related approach involves the reaction of a diol with a dimethoxy compound. While not a direct synthesis of this compound, the principles are relevant. For example, the reaction of glycerol with trimethyl orthoformate has been studied, highlighting the potential for such transformations. nih.gov The synthesis of the related compound, 3,3-diethoxy-1-propanol (B97972), from malonaldehyde and ethanol proceeds through a multi-step process that includes the formation of 1,1,3,3-tetraethoxypropane, demonstrating a similar acetalization strategy. google.com

Novel Catalytic Approaches in Synthesis

The development of advanced catalytic systems is pivotal in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. For the synthesis of this compound, both homogeneous and heterogeneous catalysts can be employed to facilitate the crucial acetal formation step.

Homogeneous Catalysis in Acetal Formation

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. For acetal formation, a variety of homogeneous catalysts have been explored. These include traditional acid catalysts as well as more sophisticated metal complexes. For example, iron(II) complexes have been shown to be highly efficient for the selective hydrogenation of aldehydes, a related transformation of carbonyl compounds. nih.gov Copper-based homogeneous catalysts have also been developed for the hydrogenation of aldehydes and ketones. researchgate.net While specific applications of these advanced catalysts for the direct synthesis of this compound are not widely reported, their efficacy in related carbonyl transformations suggests their potential applicability. Bismuth triflate has also been reported as an effective catalyst for the formation of acetals from aldehydes and ketones using trialkyl orthoformates. acs.org

Table 1: Examples of Homogeneous Catalysts in Acetal Formation and Related Reactions

| Catalyst | Substrate(s) | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Hydrochloric Acid | Aldehyde/Ketone, Methanol | Dimethyl Acetal | Acidic, Equilibrium | Varies | youtube.com |

| p-Toluenesulfonic Acid | Aldehyde/Ketone, Methanol | Dimethyl Acetal | Acidic, Equilibrium | Varies | youtube.com |

| Bismuth Triflate | Aldehyde/Ketone, Trialkyl Orthoformate | Acetal | 0.1 mol% catalyst | Good | acs.org |

Heterogeneous Catalysis for Alcohol or Acetal Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. For transformations involving alcohols and acetals, various solid acid catalysts have been investigated. A patent for the preparation of 3,3-diethoxy-1-propanol mentions the use of solid acid catalysts like hydrated Fe₂(SO₄)₃, FeCl₃·6H₂O, CuSO₄, CuCl₂·2H₂O, and ZnSO₄·7H₂O for the initial aldolization step. google.com

In a related context, the production of 3-hydroxypropionic acid from allyl alcohol has been achieved using a heterogeneous catalyst composed of gold nanoparticles supported on cerium oxide. google.com This demonstrates the utility of supported metal nanoparticles in the transformation of functionalized C3 compounds. While direct evidence for the use of heterogeneous catalysts in the synthesis of this compound is scarce, the principles from related reactions provide a strong basis for future research and development in this area.

Table 2: Examples of Heterogeneous Catalysts in Related Transformations

| Catalyst | Substrate | Product | Reaction Conditions | Conversion/Yield (%) | Reference |

| Solid Acid Catalysts (e.g., Fe₂(SO₄)₃) | Malonaldehyde, Ethanol | 1,1,3,3-Tetraethoxypropane | Reflux in toluene (B28343) | Not specified | google.com |

| Au/CeO₂ | Allyl alcohol | 3-Hydroxypropionic acid | Liquid-phase, 30-100 °C | 70% conversion, 20-80% yield | google.com |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of chemical processes is highly dependent on the optimization of reaction conditions. Key parameters that influence the synthesis of this compound include temperature, pressure, catalyst loading, and the choice of solvent.

Solvent Effects on Reaction Pathways and Yields

The solvent can exert a profound influence on reaction rates, selectivity, and equilibrium positions. In the context of acetal formation, the solvent can play multiple roles. As previously mentioned, using an excess of the alcohol reactant, such as methanol, as the solvent can shift the equilibrium towards the product side. youtube.com

The choice of solvent can also affect the stability of intermediates and transition states. For the preparation of 3-methoxy-1-propanol, a variety of solvents have been employed, including ketones, nitriles, amides, sulfoxides, ethers, and aromatic hydrocarbons like toluene. google.com The selection of an appropriate solvent is critical for achieving high yields and minimizing side reactions. For instance, in the synthesis of 3,3-diethoxy-1-propanol, toluene is used as the solvent for the initial reaction step, and the solvent is subsequently removed under reduced pressure. google.com The ability to recycle solvents, such as ethanol and THF as mentioned in the same patent, is also an important consideration for developing sustainable and cost-effective industrial processes. google.com

Temperature and Pressure Regimes for Enhanced Selectivity

The optimization of temperature and pressure is a delicate balance between achieving a desirable reaction rate and maximizing the selectivity for this compound. These parameters are not independent and their effects are often intertwined with the choice of catalyst and solvent system.

Hydroformylation of Acrolein Dimethyl Acetal

The hydroformylation of acrolein dimethyl acetal introduces a formyl group and a hydrogen atom across the double bond. The principal challenge in this step is to achieve high regioselectivity towards the linear aldehyde, 3,3-dimethoxypropanal, over the branched isomer, 2-methoxy-2-(methoxymethyl)acetaldehyde. The formation of the linear product is crucial for the subsequent synthesis of this compound.

Rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands, are widely employed for this transformation. Research into the hydroformylation of similar vinyl acetals and terminal olefins has demonstrated that lower temperatures generally favor the formation of the linear aldehyde. For instance, in the hydroformylation of vinyl acetate, reducing the temperature to 100°C has been shown to increase the selectivity for the corresponding linear product.

The partial pressure of carbon monoxide (CO) and hydrogen (H₂) in the syngas mixture is another critical factor. Studies on the hydroformylation of styrene (B11656) have revealed that the regioselectivity can be directly proportional to the CO partial pressure. While specific data for acrolein dimethyl acetal is not extensively published, the general trends observed in related systems provide a strong basis for process optimization. It is understood that higher pressures can increase the reaction rate, but may also impact the catalyst's stability and selectivity. Low-pressure oxo processes (LPOs), typically operating in the range of 1.8 to 6.0 MPa, have proven effective for the hydroformylation of various olefins. nih.gov

Table 1: Illustrative Temperature and Pressure Effects on Regioselectivity in Rhodium-Catalyzed Hydroformylation of Terminal Olefins (Analogous Systems)

| Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Linear:Branched Ratio | Reference |

| Vinyl Acetate | HRh(CO)(PPh₃)₃/DIOP | 100 | - | Increased linear selectivity | General finding |

| Styrene | Rh-BisDiazaphos | 80 | 0.28 - 0.83 (CO) | Proportional to P(CO) | google.com |

| 1-Octene | Rh/Phosphine Ligands | 120 | 1.0 | >90% linear | acs.org |

This table presents generalized data from analogous systems to illustrate the principles of temperature and pressure effects on regioselectivity. The exact values for acrolein dimethyl acetal may vary.

Hydrogenation of 3,3-Dimethoxypropanal

The second crucial step is the selective hydrogenation of the aldehyde group in 3,3-dimethoxypropanal to a primary alcohol, yielding the final product, this compound. The main selectivity challenge here is to prevent over-hydrogenation or side reactions, such as hydrogenolysis of the acetal group.

Nickel-based catalysts, particularly Raney Nickel, are frequently utilized for the hydrogenation of aldehydes due to their high activity and cost-effectiveness. Temperature control is vital to ensure the selective reduction of the aldehyde without affecting other functional groups. For instance, in the hydrogenation of a similar compound, methyl 3-hydroxypropionate, to 1,3-propanediol (B51772), it was observed that lower temperatures (e.g., 140 °C) led to significantly higher selectivity (>90%) compared to higher temperatures (e.g., 160 °C), where byproduct formation increased.

Hydrogen pressure is another key parameter that influences both the rate and selectivity of the hydrogenation. Sufficient hydrogen pressure is necessary to ensure a reasonable reaction rate. However, excessively high pressures can sometimes lead to less selective transformations. Patent literature concerning the hydrogenation of hydroformylation mixtures suggests that pressures in the range of 5 to 100 bar are commonly employed.

Table 2: Representative Temperature and Pressure Conditions for Selective Aldehyde Hydrogenation (Analogous Systems)

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity to Alcohol | Reference |

| Methyl 3-hydroxypropionate | Copper-based | 140 | 6.0 | >90% | General finding |

| Hydroformylation Mixture | Group VIII Metal | - | 0.5 - 10.0 | High | google.com |

| Acetone | Raney Nickel/C | 120-150 | - | >99% (to isopropanol) | mdpi.com |

This table provides data from analogous hydrogenation reactions to demonstrate the influence of temperature and pressure on selectivity. Specific conditions for 3,3-dimethoxypropanal would require targeted process development.

Chemical Transformations and Reactivity of 3,3 Dimethoxypropan 1 Ol

Reactions at the Primary Alcohol Group

The primary alcohol in 3,3-Dimethoxypropan-1-ol is the main site for various chemical modifications, including oxidation and nucleophilic substitution.

The oxidation of the primary alcohol group can yield either the corresponding aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Careful selection of reagents is necessary to prevent the cleavage of the acid-sensitive acetal (B89532) group.

The partial oxidation of this compound to 3,3-Dimethoxypropanal requires mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents that operate under neutral or slightly basic conditions are preferred to maintain the integrity of the dimethyl acetal.

Commonly employed methods for the selective oxidation of primary alcohols to aldehydes that would be applicable include the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). google.com These reagents are known for their high selectivity for the formation of aldehydes from primary alcohols without significant over-oxidation. google.comyoutube.com Another modern approach involves the use of catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, which can offer high selectivity under mild conditions. chemicalbook.comgoogle.com

Table 1: Selective Oxidation of this compound to 3,3-Dimethoxypropanal

| Reagent/System | Solvent | Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3,3-Dimethoxypropanal |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3,3-Dimethoxypropanal |

| TEMPO/NaOCl | Dichloromethane/Water | Biphasic, 0°C to RT | 3,3-Dimethoxypropanal |

This table represents expected reactions based on general principles of primary alcohol oxidation.

For the synthesis of 3,3-Dimethoxypropanoic Acid, stronger oxidizing agents are required to ensure the complete oxidation of the primary alcohol. The reaction typically proceeds through the intermediate aldehyde, which is further oxidized in situ. youtube.com

Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide in aqueous sulfuric acid (Jones reagent), are effective for converting primary alcohols to carboxylic acids. google.commedcraveonline.com However, the strong acidic conditions of the Jones oxidation could potentially hydrolyze the acetal group. Therefore, buffered or two-step procedures might be more suitable. A two-step process could involve the initial oxidation to the aldehyde, followed by a subsequent oxidation using a milder reagent that is selective for aldehydes, such as sodium chlorite (B76162) (NaClO₂). google.com

Table 2: Synthesis of 3,3-Dimethoxypropanoic Acid from this compound

| Reagent/System | Solvent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water/t-BuOH, NaOH | 0°C to RT | 3,3-Dimethoxypropanoic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to RT | 3,3-Dimethoxypropanoic Acid |

| TEMPO/Bleach (excess) | Dichloromethane/Water | Biphasic, 0°C to RT | 3,3-Dimethoxypropanoic Acid |

This table represents expected reactions based on general principles of primary alcohol oxidation to carboxylic acids.

The primary alcohol group of this compound can be converted into a better leaving group, making it susceptible to nucleophilic attack. As a primary alcohol, these reactions are expected to proceed via an SN2 mechanism, which involves a backside attack by the nucleophile. pnu.ac.irlibretexts.org SN1 reactions are generally not favored for primary alcohols due to the instability of the corresponding primary carbocation. libretexts.org

The hydroxyl group is a poor leaving group and must first be activated for conversion to an alkyl halide. google.com This can be achieved using various reagents. For the synthesis of the corresponding alkyl chloride, thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a common method. google.com For the synthesis of the alkyl bromide, phosphorus tribromide (PBr₃) is often used. google.com These reagents convert the hydroxyl into an excellent leaving group, facilitating the SN2 displacement by the halide ion. google.com

Table 3: Conversion of this compound to Halogenated Derivatives

| Reagent | Solvent | Product |

| Thionyl Chloride (SOCl₂), Pyridine | Diethyl Ether | 1-Chloro-3,3-dimethoxypropane |

| Phosphorus Tribromide (PBr₃) | Diethyl Ether | 1-Bromo-3,3-dimethoxypropane |

| Iodine, Triphenylphosphine, Imidazole | Dichloromethane | 1-Iodo-3,3-dimethoxypropane |

This table represents expected reactions based on general principles of converting primary alcohols to alkyl halides.

Ether Formation: The Williamson ether synthesis is a versatile method for preparing ethers from alcohols. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide, such as methyl iodide or ethyl bromide, would yield the desired ether.

Ester Formation: The Fischer-Speier esterification is a classic method for forming esters from the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. To synthesize an ester from this compound, it would be reacted with a carboxylic acid (e.g., acetic acid, benzoic acid) under acidic conditions, typically with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is an equilibrium process, and removal of water is often necessary to drive the reaction towards the product. Given the acid-sensitive nature of the acetal in this compound, careful control of the reaction conditions would be crucial to avoid deprotection. An alternative, milder method would be to react the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine.

Table 4: Formation of Ethers and Esters from this compound

| Reaction Type | Reagents | Conditions | Product Example |

| Ether Synthesis | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 1,3,3-Trimethoxypropane |

| Ester Synthesis | Acetic Anhydride, Pyridine | Dichloromethane (CH₂Cl₂) | 3,3-Dimethoxypropyl acetate |

| Ester Synthesis | Benzoic Acid, H₂SO₄ (cat.) | Toluene (B28343), Dean-Stark | 3,3-Dimethoxypropyl benzoate |

This table represents expected reactions based on general principles of ether and ester synthesis from primary alcohols.

Dehydration Reactions and Mechanisms

The acid-catalyzed dehydration of this compound is a transformation that primarily targets the primary alcohol function. This reaction typically proceeds by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The expected product of this elimination reaction would be 3,3-dimethoxyprop-1-ene.

The mechanism of this reaction is anticipated to follow an E2 (bimolecular elimination) pathway, which is characteristic of primary alcohols that cannot form stable carbocation intermediates required for an E1 mechanism. organicchemistrytutor.com The process is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). A base, which can be the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another molecule of the alcohol, then abstracts a proton from the adjacent carbon (C2), leading to the concerted elimination of the water molecule and the formation of a carbon-carbon double bond.

Mechanism of Dehydration:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst, forming an alkyloxonium ion.

E2 Elimination: The conjugate base of the acid abstracts a proton from the carbon adjacent to the carbon bearing the alkyloxonium group. Simultaneously, the C-O bond cleaves, and the leaving group (water) departs, resulting in the formation of the alkene, 3,3-dimethoxyprop-1-ene.

It is important to note that under the acidic conditions required for dehydration, the acetal group is susceptible to hydrolysis, which would yield 3-hydroxypropanal (B37111). taylorandfrancis.com This intermediate could then also undergo dehydration to form acrolein. researchgate.net The reaction conditions, therefore, must be carefully controlled to favor the dehydration of the primary alcohol while minimizing the hydrolysis of the acetal.

Amidation and Etherification Processes

The primary alcohol group of this compound can undergo standard amidation and etherification reactions. A key feature of these transformations is the general stability of the acetal moiety under the conditions typically employed for these reactions, particularly those that are not strongly acidic. libretexts.orglibretexts.org

Amidation: While direct amidation of an alcohol is not a standard transformation, this compound can be converted into an amine precursor, which can then be acylated to form an amide. This typically involves a two-step process:

Conversion of the alcohol to a better leaving group, such as a tosylate or a halide.

Nucleophilic substitution with ammonia (B1221849) or a primary amine, followed by acylation of the resulting amine with an acyl chloride or anhydride.

Alternatively, in specialized reactions like the Ritter reaction, an alcohol can react with a nitrile in the presence of a strong acid to form an amide after a hydrolysis step. However, the strong acidic conditions of the Ritter reaction would likely lead to the hydrolysis of the acetal group in this compound.

Etherification: The Williamson ether synthesis is a common method for the etherification of this compound. This process involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The acetal group is stable under these basic conditions.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether.

The acetal functionality in this compound acts as a protecting group for the aldehyde functionality that would be present in its hydrolysis product, 3-hydroxypropanal. This allows for selective reactions at the hydroxyl group without interference from a more reactive aldehyde. chemistrysteps.com

Reactivity and Stability of the Acetal Moiety

Transacetalization with Other Diols or Alcohols

Transacetalization is an equilibrium process where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. scielo.br this compound can undergo transacetalization with other alcohols or diols in the presence of an acid catalyst. The reaction is driven to completion by using a large excess of the new alcohol or by removing one of the products (typically the more volatile alcohol, methanol (B129727) in this case) from the reaction mixture.

For example, the reaction of this compound with a diol such as ethylene (B1197577) glycol would lead to the formation of a cyclic acetal, 2-(2-hydroxyethyl)-1,3-dioxolane. This type of reaction is particularly useful for creating more stable cyclic acetals or for introducing the 3-hydroxypropanal moiety into other molecules under mild acidic conditions. organic-chemistry.org The formation of cyclic acetals from diols is often entropically favored over the formation of acyclic acetals. youtube.com

Table 2: Products of Transacetalization of this compound

| Reactant Alcohol/Diol | Expected Acetal Product |

| Ethylene Glycol | 2-(2-hydroxyethyl)-1,3-dioxolane |

| 1,3-Propanediol (B51772) | 2-(2-hydroxyethyl)-1,3-dioxane |

| Excess Ethanol (B145695) | 3,3-Diethoxypropan-1-ol |

Cleavage and Decarbonylation Reactions

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a primary alcohol and a dimethyl acetal. The cleavage of this compound typically involves the hydrolysis of the acetal moiety. Under aqueous acidic conditions, the acetal group is readily cleaved to unveil an aldehyde, yielding 3-hydroxypropanal. This reaction is a standard procedure for the deprotection of aldehydes that have been masked as acetals. The process is initiated by protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the final 3-hydroxypropanal product.

The resulting product, 3-hydroxypropanal, is a valuable bifunctional molecule used as a precursor in the synthesis of various compounds, including 1,3-propanediol and 3-hydroxypropionic acid. nih.gov For instance, the hydrogenation of 3-hydroxypropanal over a Raney nickel catalyst can produce 1,3-propanediol with high conversion and selectivity. acs.org

Detailed research on the decarbonylation of this compound or its direct cleavage product, 3-hydroxypropanal, is not extensively documented in the reviewed literature. Decarbonylation reactions typically require specific catalysts or reaction conditions and are often observed in more complex molecules, such as α-carbonyl acids. nih.gov

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Strategies for Functional Group Interconversion (FGI)

The alcohol and acetal (B89532) moieties of 3,3-dimethoxypropan-1-ol can be converted into a range of other functional groups, expanding its synthetic potential.

The primary alcohol is readily oxidized to the corresponding aldehyde, 3,3-dimethoxypropanal, using standard oxidation protocols. For instance, methods involving Dess-Martin periodinane (DMP) provide a clean and efficient route to the aldehyde. google.com This transformation is fundamental as it generates a reactive carbonyl group while preserving the acetal. Conversely, the related compound, 3,3-dimethoxypropanal, can be reduced to this compound. google.com

Another critical functional group interconversion is the conversion of the alcohol to a halide, such as 3-bromo-1,1-dimethoxypropane. This bromide is a valuable alkylating agent and a precursor for organometallic reagents. guidechem.comchemball.com For example, it can be converted into the corresponding Grignard reagent, 3,3-dimethoxypropylmagnesium bromide, or an organolithium reagent by reaction with magnesium or a strong base like t-butyllithium, respectively. chinesechemsoc.org These nucleophilic species are used to form new carbon-carbon bonds. chinesechemsoc.org

The dimethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed to unmask the aldehyde functionality. masterorganicchemistry.comorganic-chemistry.org This deprotection is typically achieved under acidic conditions, often using aqueous acid or catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS). chinesechemsoc.orgchemistrysteps.com The resulting β-hydroxyaldehyde is a useful intermediate for further synthetic elaborations.

| Starting Functional Group | Transformation | Reagent(s)/Conditions | Product Functional Group | Reference(s) |

| Primary Alcohol | Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Aldehyde | google.com |

| Primary Alcohol | Conversion to Halide | (Implied for synthesis of bromide) | Alkyl Bromide | guidechem.com |

| Alkyl Bromide | Grignard Formation | Mg, Anhydrous Ether/THF | Grignard Reagent | |

| Alkyl Bromide | Organolithium Formation | t-BuLi | Organolithium Reagent | chinesechemsoc.org |

| Dimethyl Acetal | Hydrolysis (Deprotection) | Aqueous Acid (e.g., HCl, H₂SO₄), PPTS | Aldehyde | chinesechemsoc.orgmasterorganicchemistry.comchemistrysteps.com |

Applications as a Building Block in Multi-Component Reactions

While the direct application of this compound in multi-component reactions (MCRs) is not widely documented, its synthetic derivative, 3,3-dimethoxypropanal, is a prime candidate for such transformations. MCRs, which combine three or more substrates in a single operation, rely heavily on the reactivity of aldehydes as key electrophilic components.

The aldehyde, generated via oxidation of this compound or hydrolysis of a precursor like 1,1,3,3-tetramethoxypropane, can be employed in well-known MCRs. google.comjackwestin.com For example, it could theoretically serve as the aldehyde component in the Ugi or Passerini reactions. The presence of the dimethyl acetal in the carbon chain offers a latent carbonyl group that could be revealed in a post-MCR modification step, adding another layer of synthetic utility.

The general strategy would involve the initial oxidation of this compound to 3,3-dimethoxypropanal. This aldehyde could then participate in an MCR, and the resulting product, still containing the acetal, could be subjected to acidic hydrolysis to reveal a second aldehyde functionality for further diversification.

| MCR Type (Hypothetical) | Aldehyde Component | Other Components | Potential Product Scaffold | Reference(s) |

| Ugi Reaction | 3,3-Dimethoxypropanal | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | jackwestin.com |

| Passerini Reaction | 3,3-Dimethoxypropanal | Isocyanide, Carboxylic Acid | α-Acyloxy Amide | jackwestin.com |

| Hantzsch Dihydropyridine Synthesis | 3,3-Dimethoxypropanal | β-Ketoester (2 equiv.), Ammonia (B1221849) | Dihydropyridine | nih.gov |

Stereoselective Modifications and Chiral Synthesis Applications

This compound is an achiral molecule and its direct use in stereoselective transformations as a chiral auxiliary or substrate for achieving high enantioselectivity is not a common strategy. Literature primarily describes its application as a simple C3 building block in syntheses where chirality is introduced at a different stage.

However, its derivatives can be involved in diastereoselective reactions. For example, in a total synthesis of bipolarolide B, a conjugate addition of 3,3-dimethoxypropyl lithium to a complex bridgehead enone was followed by a diastereoselective methylation of the resulting lithium enolate. chinesechemsoc.org The stereochemical outcome was directed by the existing stereocenters in the enone substrate rather than by the incoming nucleophile itself.

Potential, though not widely reported, stereoselective applications could involve:

Enzymatic Resolution: Kinetic resolution of the racemic alcohol, if a chiral variant were synthesized, could potentially provide access to enantiopure forms.

Asymmetric Desymmetrization: If the molecule were incorporated into a meso-compound, an enzyme or chiral catalyst could potentially desymmetrize it by selectively reacting with one of the two methoxy (B1213986) groups or by acting on a prochiral center introduced through derivatization.

| Strategy | Substrate Type | Description | Potential Outcome | Reference(s) |

| Diastereoselective Addition | Chiral Enone | Addition of a 3,3-dimethoxypropyl nucleophile to a chiral electrophile. | Diastereomerically enriched product. | chinesechemsoc.org |

| Asymmetric Catalysis | (Hypothetical) | A derivative like 3,3-dimethoxypropene could undergo asymmetric dihydroxylation or epoxidation. | Chiral diol or epoxide. | N/A |

Protective Group Chemistry Involving the Acetal and Alcohol Functions

The chemical behavior of this compound is dominated by protective group chemistry. The two functional groups allow for several orthogonal protection strategies.

Acetal as a Protecting Group: The dimethyl acetal serves as a robust protecting group for an aldehyde. Acetals are stable to a wide range of conditions, including strongly basic and nucleophilic reagents like Grignard reagents, organolithiums, and hydrides (e.g., LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org They are also resistant to many oxidizing agents. organic-chemistry.org This stability allows for extensive chemical modifications at the alcohol terminus or other sites within a molecule. The aldehyde is readily regenerated by acid-catalyzed hydrolysis. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org This strategy is frequently used in multi-step synthesis where the aldehyde's reactivity needs to be masked. nih.gov

Protection of the Alcohol: The primary alcohol can be protected using standard alcohol-protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to allow for selective manipulation of the acetal. This strategy is less common, as the acetal is generally more robust, but it could be employed if reactions sensitive to free hydroxyl groups are required.

The 3,3-Dimethoxypropyl (DMP) Group as a Protecting Group: The entire 3,3-dimethoxypropyl moiety can be used as a protecting group for other alcohols. This is achieved by first converting this compound to its corresponding bromide, which then alkylates a target alcohol to form a 3,3-dimethoxypropyl ether. The deprotection is a two-step process: acid hydrolysis of the acetal to the aldehyde, followed by a base-induced β-elimination to release the free alcohol.

| Functionality | Protection Strategy | Protection Reagents/Conditions | Deprotection Reagents/Conditions | Stability | Reference(s) |

| Aldehyde | Dimethyl Acetal | Formed from aldehyde, methanol (B129727), and acid catalyst. | Aqueous acid (e.g., HCl, PPTS, TFA). | Stable to bases, nucleophiles, hydrides, many oxidants. | masterorganicchemistry.comorganic-chemistry.orgnih.gov |

| Alcohol | 3,3-Dimethoxypropyl (DMP) Ether | 3,3-Dimethoxypropyl bromide, Base (e.g., NaH). | 1. Acid (hydrolysis). 2. Base (elimination). | Stable under standard synthetic conditions. | N/A |

| Alcohol | Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF | Stable to non-acidic/non-fluoride conditions. | chinesechemsoc.org |

| Alcohol | Benzyl Ether | BnBr, NaH | H₂, Pd/C | Stable to most conditions except hydrogenolysis. | google.com |

Advanced Analytical and Spectroscopic Characterization of 3,3 Dimethoxypropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. For 3,3-Dimethoxypropan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the compound's precise structure.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The methylene (B1212753) protons adjacent to the hydroxyl group (H-1) typically appear as a triplet, due to coupling with the neighboring methylene protons (H-2). The protons of the second methylene group (H-2) would in turn be expected to show a more complex splitting pattern, appearing as a triplet of triplets, resulting from coupling to both the H-1 protons and the methine proton (H-3). The methine proton (H-3) would present as a triplet, coupled to the H-2 methylene protons. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would give rise to a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH₂OH) | ~3.7 | t | ~6.0 |

| H-2 (-CH₂-) | ~1.9 | tt | J₁﹐₂ ≈ 6.0, J₂﹐₃ ≈ 5.5 |

| H-3 (-CH(OCH₃)₂) | ~4.5 | t | ~5.5 |

| -OCH₃ | ~3.3 | s | - |

| -OH | Variable | br s | - |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected.

The carbon atom bonded to the hydroxyl group (C-1) would appear in the downfield region typical for alcohol carbons. The C-2 methylene carbon would be found at a more upfield position. The acetal (B89532) carbon (C-3), being bonded to two electronegative oxygen atoms, would be significantly deshielded and appear furthest downfield. The two equivalent methoxy carbons (-OCH₃) would produce a single signal in the typical region for ether carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~60 |

| C-2 (-CH₂-) | ~35 |

| C-3 (-CH(OCH₃)₂) | ~103 |

| -OCH₃ | ~53 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. jlightchem.com Key cross-peaks would be observed between the H-1 and H-2 protons, and between the H-2 and H-3 protons, confirming the -CH₂-CH₂-CH- spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemsrc.com For this compound, the HSQC spectrum would show cross-peaks connecting the H-1 signal to the C-1 signal, H-2 to C-2, H-3 to C-3, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. chemsrc.com This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In the case of this compound, key HMBC correlations would include a cross-peak between the methoxy protons and the acetal carbon (C-3), and correlations from the H-1 protons to C-2 and C-3, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis, this compound would first be separated from other components in a mixture by gas chromatography, and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (120.15 g/mol ).

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a prominent ion at m/z 89. Another common fragmentation would be the loss of a methoxy radical followed by the loss of formaldehyde (B43269) (CH₂O), leading to an ion at m/z 59. Cleavage of the C-C bonds would also produce characteristic fragments.

Table 3: Predicted Key Fragments in the GC-MS of this compound

| m/z | Proposed Fragment Ion |

| 120 | [M]⁺ |

| 89 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 59 | [M - OCH₃ - CH₂O]⁺ |

| 45 | [CH₂OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₅H₁₂O₃), the exact mass of the molecular ion would be determined with high accuracy, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is invaluable for the definitive identification of novel compounds and for the verification of reaction products.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of a compound.

For this compound, the key functional groups are the hydroxyl (-OH) group and the acetal group (C(OCH₃)₂). The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. arxiv.org The broadness of this peak is due to intermolecular hydrogen bonding. Another significant set of absorptions would be the C-O stretching vibrations. The C-O stretch of the primary alcohol is typically observed around 1050 cm⁻¹. The acetal group has two types of C-O bonds, C-O-C, which are expected to produce strong, characteristic bands in the 1000-1200 cm⁻¹ region. Strong C-H stretching vibrations from the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range. tcichemicals.com

Raman spectroscopy would complement the IR data. While the O-H stretching band is typically weak in Raman spectra, the C-H and C-O stretching vibrations would be clearly visible. The symmetric stretching of the C-O-C bonds in the acetal group is often a strong and sharp band in the Raman spectrum, providing a clear marker for this functional group.

Table 1: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak |

| Alcohol C-O | C-O Stretch | ~1050 (Strong) | Moderate |

| Acetal (C(OCH₃)₂) | C-O-C Stretch | 1000-1200 (Multiple, Strong) | Strong |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2800-3000 (Strong) | Strong |

| Alkyl (CH₂, CH₃) | C-H Bend | 1350-1470 (Moderate) | Moderate |

Note: This table is based on established group frequencies for alcohols and acetals. Actual peak positions and intensities for this compound may vary.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from reactants, byproducts, or derivatives in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.gov For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) would be used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the principle that more polar compounds will elute earlier than less polar compounds. Since this compound lacks a strong chromophore for UV detection, an alternative detection method such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. Derivatization with a UV-active agent could also be employed to enhance detection sensitivity with a UV detector. sigmaaldrich.com The purity of a sample can be determined by the relative area of the main peak in the chromatogram.

Table 2: Illustrative RP-HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are typical starting conditions and would require optimization for specific applications.

Gas Chromatography (GC) with Advanced Detectors

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, with an expected boiling point that allows for volatilization without decomposition, is well-suited for GC analysis. The choice of detector is crucial for sensitive and specific analysis.

A standard Flame Ionization Detector (FID) can be used for quantification, as it responds to most organic compounds. For unequivocal identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. d-nb.info The mass spectrometer fragments the eluting compounds into characteristic ions, providing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 120), although it may be weak, and characteristic fragment ions resulting from the loss of methoxy groups (e.g., m/z 89, [M-OCH₃]⁺) or the hydroxymethyl group (e.g., m/z 89, [M-CH₂OH]⁺).

For the analysis of trace-level impurities or derivatives, more advanced detectors can be employed. For example, a GC coupled with a Tandem Mass Spectrometer (GC-MS/MS) can provide enhanced selectivity and sensitivity by monitoring specific fragmentation pathways. This is particularly useful for analyzing complex mixtures where isobaric interferences may be present.

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Polar capillary column (e.g., DB-WAX or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-200 |

Note: These are typical starting conditions and would require optimization for specific applications.

Computational and Theoretical Studies of 3,3 Dimethoxypropan 1 Ol

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure or providing a molecular orbital analysis for 3,3-dimethoxypropan-1-ol were found.

Reaction Pathway Elucidation and Transition State Analysis

There are no published reaction pathway elucidations or transition state analyses for key transformations involving this compound.

Activation Energy Determinations for Key Transformations

Activation energy determinations for reactions of this compound are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Intramolecular Interactions

No dedicated conformational analysis or studies on the intramolecular interactions of this compound using MD simulations have been published.

Solvation Effects on Reactivity

Research on the solvation effects on the reactivity of this compound through MD simulations is not present in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific endpoint, such as biological activity or, in the context of this article, chemical reactivity. wikipedia.org These in silico methods are integral to modern chemistry, offering a rapid and cost-effective means to predict the properties of novel molecules, thereby prioritizing experimental research. mdpi.com Cheminformatics, a broader discipline, utilizes computational tools to analyze and model chemical and biological data, providing the foundation for QSAR and other predictive sciences. This section will delve into the application of these computational approaches to understand and predict the chemical behavior of this compound.

Prediction of Reactivity Trends

The prediction of chemical reactivity through computational means often falls under the sub-discipline of Quantitative Structure-Reactivity Relationships (QSRR). QSRR models aim to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined reaction rates or equilibria. wikipedia.org For this compound, a QSRR study would seek to predict its reactivity towards various chemical transformations, such as oxidation, ether cleavage, or esterification, based on its molecular descriptors.

A typical QSRR workflow for this compound would involve the following steps:

Data Set Curation: A training set of structurally related alcohols with known experimental reactivity data (e.g., reaction rate constants) would be compiled. This set would ideally include a diverse range of alcohols to ensure the robustness and broad applicability of the resulting model.

Molecular Descriptor Calculation: For each molecule in the training set, including this compound, a wide array of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its size, shape, and steric properties.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges on atoms, and bond orders. These are often crucial for modeling reactivity.

A hypothetical selection of calculated descriptors for this compound is presented in the interactive table below.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Description |

| 1D | Molecular Weight | 120.15 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 47.55 Ų | The sum of surfaces of polar atoms in a molecule. |

| 3D | Asphericity | 0.28 | A measure of the deviation from a spherical shape. |

| Quantum-Chemical | HOMO Energy | -9.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Quantum-Chemical | Partial Charge on O (hydroxyl) | -0.65 e | The localized charge on the hydroxyl oxygen atom; indicates potential for electrophilic attack. |

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the calculated descriptors to the experimental reactivity data of the training set. The predictive power of the model is then rigorously assessed using internal and external validation techniques.

A simplified, hypothetical QSRR model for predicting the rate constant (log k) of alcohol oxidation might take the following form:

log k = β₀ + β₁(HOMO Energy) + β₂(Partial Charge on O) + β₃(Steric Hindrance Index)

By inputting the calculated descriptor values for this compound into such a validated model, its reactivity relative to other alcohols can be predicted. For instance, the presence of the two methoxy (B1213986) groups might influence the electronic properties and steric hindrance around the hydroxyl group, factors that would be captured by the QSRR model to predict a specific reactivity trend.

Computational Screening for Novel Reactions

Beyond predicting trends within known reaction classes, computational methods can be employed to discover entirely new reactions or to identify the most promising reaction conditions. This is achieved by computationally screening a target molecule, such as this compound, against a virtual library of reactants and catalysts.

This screening process typically relies on quantum mechanical calculations to model the potential energy surface of a proposed reaction. Key parameters derived from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies suggest a faster reaction rate.

Reaction Energy (ΔErxn): The net energy change between reactants and products. A negative value (exothermic) indicates a thermodynamically favorable reaction.

A hypothetical computational screening of this compound could explore its reactivity with various oxidizing agents. The results of such a screening could be tabulated to compare the feasibility of different reaction pathways.

| Reaction Pathway | Oxidizing Agent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) | Predicted Major Product |

| Hydroxyl Oxidation | PCC | 15.2 | -25.8 | 3,3-Dimethoxypropanal |

| Ether Cleavage (Acid-catalyzed) | H₃O⁺ | 28.5 | -5.2 | 3-Hydroxypropanal (B37111), Methanol (B129727) |

| C-C Bond Cleavage | Fenton's Reagent | 12.8 | -40.1 | Acetone, Formaldehyde (B43269) |

The data in this hypothetical table would allow a computational chemist to prioritize which reactions are most likely to be successful in a laboratory setting. For example, the lower activation energy for C-C bond cleavage with Fenton's reagent suggests this might be a facile, albeit potentially unselective, transformation. Conversely, the high activation energy for acid-catalyzed ether cleavage would indicate that harsh conditions are likely required for this reaction to proceed at a reasonable rate. Such computational screening can significantly accelerate the discovery of novel synthetic routes and applications for a given compound.

Emerging Research Directions and Future Perspectives

Integration into Sustainable Chemical Processes and Green Chemistry

The foundation of green chemistry lies in the design of products and processes that minimize the use and generation of hazardous substances. mdpi.com 3,3-Dimethoxypropan-1-ol is intrinsically aligned with several of these principles, primarily through its connection to glycerol (B35011), a major co-product of the biodiesel industry. mdpi.commdpi.com The valorization of crude glycerol into value-added chemicals like this compound is a key strategy for improving the economic and environmental footprint of biofuel production. mdpi.commdpi.com

Future research is expected to focus on leveraging this compound as a bio-based solvent, a benign protecting group, or a platform molecule for synthesizing other high-value chemicals. Its potential as a green solvent is particularly noteworthy; like other glycerol ethers, it may exhibit low toxicity, a high boiling point, and biodegradability. The development of efficient, low-energy synthesis routes from glycerol, perhaps utilizing heterogeneous catalysts, will be crucial for its integration into sustainable industrial ecosystems. researchgate.netresearchgate.net

Table 1: Alignment of this compound with Green Chemistry Principles

| Principle of Green Chemistry | Potential Application for this compound |

|---|---|

| Renewable Feedstocks | Synthesized from glycerol, a readily available biomass co-product. mdpi.com |

| Atom Economy | Can be synthesized via addition reactions (e.g., from acrolein and methanol) or Williamson ether synthesis, potentially leading to high atom economy. researchgate.net |

| Safer Solvents & Auxiliaries | Potential to be used as a biodegradable, low-toxicity solvent, replacing more hazardous conventional solvents. |

| Design for Energy Efficiency | Research into catalytic syntheses at lower temperatures and pressures would enhance its green profile. |

| Catalysis | Catalytic routes for both its synthesis from glycerol and its conversion into other products are key research areas. mdpi.comresearchgate.net |

| Design for Degradation | The ether and alcohol functionalities suggest pathways for biodegradation. |

Exploration of Novel Catalytic Systems for Specific Transformations

The bifunctional nature of this compound—possessing both a primary alcohol and an acetal (B89532)—opens a wide field for selective catalytic transformations. The development of novel catalytic systems that can target one functional group while leaving the other intact is a significant area for future research.

The primary alcohol group is a versatile handle for various reactions. embibe.compurdue.edu Catalytic oxidation could yield 3,3-dimethoxypropionaldehyde (B92095) or the corresponding carboxylic acid, which are valuable intermediates. Esterification with various anhydrides or acids could produce a library of functional esters for applications ranging from flavorings to plasticizers. embibe.com Conversely, the acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask the highly reactive aldehyde functionality (propanal). embibe.com This selective deprotection allows for subsequent reactions like aldol (B89426) condensation, reductive amination, or Wittig reactions.

Future work will likely involve exploring chemoselective catalysts. For instance, enzymatic catalysis (e.g., using lipases) could achieve highly selective esterification of the alcohol group under mild conditions. Heterogeneous acid catalysts, such as zeolites or ion-exchange resins, could be optimized for the selective hydrolysis of the acetal. researchgate.net

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Potential Catalyst Type | Potential Product(s) |

|---|---|---|---|

| Primary Alcohol (-OH) | Oxidation | TEMPO-based, Metal (e.g., Ru, Pd) | 3,3-Dimethoxypropanal, 3,3-Dimethoxypropanoic acid |

| Primary Alcohol (-OH) | Esterification | Lipases, Acid catalysts | Various esters |

| Primary Alcohol (-OH) | Etherification | Williamson synthesis (base + alkyl halide) | Various ethers |

| Acetal (-OCH₃)₂ | Hydrolysis | Solid acids (e.g., Amberlyst-15), Aqueous acid | 3-Hydroxypropanal (B37111) |

Advanced Material Science Applications (e.g., polymer precursors, functional monomers)

In material science, there is a constant demand for new monomers that can impart unique properties to polymers. This compound is a promising candidate for a functional monomer. Its primary alcohol can participate in step-growth polymerization to form polyesters or polyethers (polyols). creative-proteomics.comgoogle.com The resulting polymers would have pendant acetal groups along the backbone.

These pendant groups could serve multiple purposes. They could be used for post-polymerization modification; for example, hydrolysis of the acetal groups would generate aldehyde functionalities, which could be used for cross-linking the polymer chains, thereby creating thermosets or hydrogels. Alternatively, the polarity imparted by the ether linkages could enhance solubility or adhesion properties. Polymers derived from this monomer could be explored for applications in coatings, adhesives, or as biocompatible materials for biomedical uses, given their potential origin from renewable glycerol.

Table 3: Potential Polymer Applications for this compound

| Polymer Type | Co-monomer(s) | Key Feature from Monomer | Potential Application |

|---|---|---|---|

| Polyester | Diacids (e.g., Adipic acid) | Pendant acetal groups, potential biodegradability | Specialty plastics, coatings, adhesives |

| Polyether Polyol | Epoxides (e.g., Propylene oxide) | Controlled hydrophilicity, reactive sites | Polyurethane foams, elastomers |

Development of High-Throughput Synthesis and Screening Methodologies

To fully unlock the potential of this compound, efficient methods for synthesizing and evaluating a wide range of its derivatives are needed. High-throughput synthesis and screening techniques are ideally suited for this purpose. These methodologies allow for the rapid creation of large libraries of related compounds in parallel, followed by automated testing for desired properties. mdpi.com

A combinatorial approach could be applied to this compound by reacting its hydroxyl group with a diverse set of building blocks, such as a library of carboxylic acids, isocyanates, or acid chlorides, in a multi-well plate format. This would generate a library of hundreds or thousands of unique ester, urethane, or other derivatives in a single experiment.

Once synthesized, these libraries could be subjected to high-throughput screening to identify "hits" for specific applications. For instance, the solvent properties of each derivative could be tested against a panel of solutes, their plasticizing effects on standard polymers could be measured, or their biological activity could be assessed in cellular assays. This approach accelerates the discovery process, enabling a rapid evaluation of the structure-activity relationship and identifying promising candidates for further development.

Table 4: Hypothetical High-Throughput Synthesis Scheme

| Base Molecule | Reagent Library (in 96-well plate format) | Resulting Derivative Library | Potential Screening Assay |

|---|---|---|---|

| This compound | A1-H12: Aliphatic Carboxylic Acids | A1-H12: Aliphatic Esters | Solubility, Plasticizing efficiency |

| This compound | A1-H12: Aromatic Carboxylic Acids | A1-H12: Aromatic Esters | UV-absorption, Refractive index |

常见问题

Q. What are the common synthetic routes for 3,3-Dimethoxypropan-1-ol, and what are the critical reaction parameters?

this compound is typically synthesized via acetal formation. A plausible route involves reacting glycerol derivatives with methanol under acidic catalysis to introduce methoxy groups. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid for acetalization .

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Purification : Distillation or column chromatography to isolate the product (boiling point ~226.6°C, density 0.875 g/cm³) .

Q. What analytical techniques are recommended for characterizing this compound?

Q. What safety protocols are essential when handling this compound?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to moderate volatility (flash point 73.9°C) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral resolution or asymmetric catalysis is required for enantiomerically pure derivatives. For example:

- Chiral catalysts : Use Ru-BINAP complexes to induce asymmetry in prochiral intermediates .

- Dynamic kinetic resolution : Optimize reaction conditions (pH, solvent) to enhance enantiomeric excess (ee >90%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Retrosynthetic tools : AI platforms (e.g., Reaxys, Pistachio) propose routes using databases of acetalization reactions .

- DFT calculations : Simulate transition states to identify energy barriers for methoxy group introduction .

Applications in Scientific Research

Q. How does this compound function as a crosslinking agent in polymer chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。